UCL 2077

Beschreibung

Significance of UCL 2077 in Neurophysiological and Pharmaceutical Studies this compound holds significance in neurophysiological studies as a pharmacological tool to investigate the role of sAHP channels in regulating neuronal excitability. It has been used in studies involving thalamic paraventricular nucleus (PVT) neurons and hippocampal pyramidal cells to understand its effects on neuronal firing and excitability.sigmaaldrich.comSpecifically, this compound has been shown to enhance the excitability of hippocampal pyramidal cells by blocking the sAHP current.sigmaaldrich.comnih.govmedchemexpress.comresearchgate.netIts selectivity for sAHP channels, with minimal effects on calcium channels, action potentials, input resistance, and the medium afterhyperpolarization, makes it valuable for isolating the contribution of the sAHP to neuronal function.nih.govmedchemexpress.comresearchgate.net

In pharmaceutical studies, this compound's role as an sAHP channel blocker and a subtype-selective blocker of certain KCNQ channels, which are associated with epilepsy, highlights its potential in the development of therapeutic strategies for neurological disorders characterized by altered neuronal excitability. tocris.commedchemexpress.com Research using this compound has contributed to understanding how modulating sAHP can impact processes like memory retrieval. tocris.com

Detailed research findings regarding this compound's effects include its IC50 values in different preparations.

| Preparation | IC50 (this compound) | Reference |

| Hippocampal neurons (culture) | 0.5 µM | nih.govmedchemexpress.comresearchgate.net |

| Hippocampal slice | ~10 µM | nih.govresearchgate.net |

| Pituitary GH3 cells (IK(erg)) | 4.7 µM | sigmaaldrich.com |

This compound has also been shown to exhibit potent inhibition of KCNQ1 and KCNQ2 channels, with differential effects on other KCNQ subtypes. tocris.com While initially considered a selective sAHP blocker, later studies indicated it is not entirely selective and can potentiate KCNQ5 channels, which are involved in the M-current. physiology.org

Overview of Current Research Trajectories and Gaps Current research trajectories involving this compound continue to focus on elucidating the precise molecular identity of the sAHP channels it targets and further characterizing its effects on different neuronal populations and potassium channel subtypes.researchgate.netfrontiersin.orgnih.govresearchgate.netDespite advancements, the exact molecular composition of the sAHP channel remains an area of active investigation, and this compound serves as a tool in this pursuit.researchgate.netfrontiersin.orgnih.govresearchgate.net

One key research gap is the complete understanding of the sAHP mechanism, including the specific channels involved and their regulation. frontiersin.orgresearchgate.netfrontiersin.org While this compound has been instrumental in studying the sAHP, its interaction with various KCNQ channels suggests a more complex pharmacology than initially thought, highlighting the need for further detailed characterization of its targets. tocris.comphysiology.org Future research aims to leverage selective modulators like this compound to dissect the physiological roles of specific ion channels in various brain regions and their contribution to neurological functions and disorders. The development of even more selective tools and advanced techniques will be crucial for addressing these remaining gaps and fully realizing the therapeutic potential of targeting sAHP and related potassium channels.

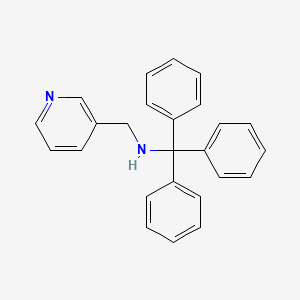

This compound is a chemical compound that has garnered attention in neuroscience research due to its specific effects on neuronal ion channels, particularly those underlying the slow afterhyperpolarization (sAHP) and members of the KCNQ potassium channel family. Its chemical name is 3-(triphenylmethylaminomethyl)pyridine, also known as N-Trityl-3-pyridinemethanamine. The compound has a molecular weight of 350.46 g/mol and a molecular formula of C25H22N2. tocris.comrndsystems.comfishersci.comcenmed.com this compound is soluble in DMSO and ethanol. rndsystems.com Its PubChem CID is 24868317. tocris.comrndsystems.comfishersci.comcenmed.com

Mechanistic Investigations of this compound

Mechanistic studies have focused on the interaction of this compound with key ion channels that regulate neuronal excitability. These investigations have primarily explored its effects on slow afterhyperpolarization (sAHP) channels and KCNQ potassium channels.

Elucidation of Molecular Mechanisms of Action

The primary molecular mechanisms of action for this compound involve its interaction with ion channels crucial for controlling neuronal firing patterns.

Interaction with Slow Afterhyperpolarization (sAHP) Channels

The slow afterhyperpolarization (sAHP) is a calcium-activated potassium conductance that plays a significant role in regulating neuronal excitability and spike frequency adaptation. researchgate.netresearchgate.net

This compound has been shown to suppress the sAHP in hippocampal neurons. Studies using hippocampal slice preparations have demonstrated that this compound reduces the sAHP. tocris.comrndsystems.comfishersci.comnih.govnih.govbiocrick.com In cultured hippocampal neurons, the compound suppressed the sAHP with an IC50 of 0.5 μM. nih.govnih.govadooq.com In the hippocampal slice preparation, a higher concentration was required, with an IC50 of approximately 10 μM. nih.govnih.gov This difference in potency between cultured neurons and slice preparations may be attributed to tissue sequestration in the latter. nih.gov Concentrations lower than 3 μM were reported to have little to no effect in the slice preparation. nih.gov Application of 10 μM this compound inhibited approximately 45% of the sAHP in hippocampal slices, while 3 μM blocked about 16%. nih.gov

This compound exhibits selectivity in its action on the sAHP. It has minimal effects on Ca2+ channels, action potentials, input resistance, and the medium afterhyperpolarization (mAHP). tocris.comrndsystems.comnih.govnih.govadooq.com Furthermore, this compound had little effect on heterologously expressed small conductance Ca2+-activated K+ (SK) channels, which are believed to underlie the sAHP in some neurons but are distinct from the channels blocked by this compound. nih.govnih.gov The effects of this compound on spike firing in hippocampal neurons also differed from those of apamin, a selective SK channel blocker, providing further evidence that SK channels are unlikely to be the primary target for the sAHP blocked by this compound. nih.govnih.gov Concentrations of this compound that block the sAHP have been shown to have no effect on the L-type Ca2+ current, which is necessary for sAHP activation. nih.gov

This compound has been reported to have no effect on Ca2+ currents. tocris.comrndsystems.comfishersci.comnih.govbiocrick.comadooq.com Specifically, 3 μM this compound had no effect on the high-voltage activated (HVA) Ca2+ current in hippocampal neurons, which is thought to be involved in sAHP generation. nih.gov The compound also does not alter the time course of the sAHP/sIAHP. tocris.comrndsystems.comfishersci.comnih.govbiocrick.com This suggests that its mechanism of action is likely a direct block of the underlying potassium channel rather than an indirect effect via calcium handling or changes in the kinetics of the current. nih.gov

Modulatory Effects on KCNQ Potassium Channels

This compound also interacts with members of the KCNQ (Kv7) family of voltage-gated potassium channels, which are known to play roles in neuronal excitability and are associated with epilepsy. nih.govnih.gov

This compound is a subtype-selective blocker of KCNQ channels. nih.govnih.gov At a concentration of 3 μM, this compound strongly inhibits KCNQ1 and KCNQ2 channels expressed in heterologous cells. tocris.comrndsystems.comfishersci.combiocrick.comnih.govnih.gov The inhibition of KCNQ1 and KCNQ2 by this compound is described as potent. tocris.comrndsystems.comfishersci.com

While potently inhibiting KCNQ1 and KCNQ2, this compound demonstrates differential effects on other KCNQ subtypes. tocris.comrndsystems.comfishersci.com It weakly blocks KCNQ4 channels in a voltage-independent manner. nih.govnih.gov In contrast, this compound potentiates KCNQ5 channels at more positive membrane potentials, with little effect at negative potentials. nih.govnih.gov The effect on KCNQ3 is bimodal, enhancing currents at negative membrane potentials and inhibiting them at positive potentials. nih.govnih.gov This facilitation of KCNQ3 currents is dependent on a specific tryptophan residue (Trp265) and involves a leftward shift in the voltage-dependence. nih.govnih.gov this compound also shows intermediate effects on KCNQ2/3 heteromeric channels compared to the homomers, inhibiting them at 0 mV and causing a smaller leftward shift in voltage-dependence than observed with KCNQ3 homomers. nih.govnih.gov The affinity of this compound for KCNQ2/3 channels is between the IC50 values for KCNQ2 and KCNQ3 homomers. researchgate.net

Summary of this compound Effects on KCNQ Channels

| KCNQ Subtype | Effect of 3 μM this compound | Voltage Dependence | Notes |

| KCNQ1 | Strong Inhibition | Voltage-independent | Potent inhibition. tocris.comrndsystems.comfishersci.combiocrick.comnih.govnih.gov |

| KCNQ2 | Strong Inhibition | Voltage-independent | Potent inhibition. tocris.comrndsystems.comfishersci.combiocrick.comnih.govnih.gov |

| KCNQ3 | Bimodal (Enhancement at negative, Inhibition at positive) | Voltage-dependent | Facilitation depends on Trp265. nih.govnih.gov |

| KCNQ4 | Weak Block | Voltage-independent | nih.govnih.gov |

| KCNQ5 | Potentiation (at positive potentials) | Voltage-dependent | Little effect at negative potentials. nih.govnih.gov |

| KCNQ2/3 | Intermediate Inhibition/Leftward G-V shift | Voltage-dependent | Effects are intermediate to homomers. nih.govnih.govresearchgate.net |

IC50 Values for KCNQ2/3 Inhibition by this compound

| Channel | IC50 (μM) | Measurement Potential | Reference |

| KCNQ2/3 | 6.8 | 0 mV | researchgate.net |

| KCNQ2/3 | 7.3 ± 1.7 | 0 mV | researchgate.net |

This compound's ability to selectively modulate KCNQ channel subtypes makes it a valuable tool for distinguishing the roles of KCNQ1 and KCNQ2 from other family members in research settings. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFNWDHABGBCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647764 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918311-87-2 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Triphenylmethylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Ucl 2077

Elucidation of Molecular Mechanisms of Action

Modulatory Effects on KCNQ Potassium Channels

Differential Modulation of Other KCNQ Subtypes (KCNQ3, KCNQ4, KCNQ5)

UCL 2077 exhibits differential effects on KCNQ channel subtypes. While it is a potent inhibitor of homomeric KCNQ1 and KCNQ2 channels, its modulation of KCNQ3, KCNQ4, and KCNQ5 channels is distinct nih.govresearchgate.net.

For KCNQ3 channels, this compound demonstrates a bimodal effect, enhancing currents at negative membrane potentials and inhibiting them at positive potentials. nih.govresearchgate.net. In heterologous expression systems, 3 µM this compound showed minimal block of KCNQ3 currents at 0 mV (13 ± 4% blocked) researchgate.net.

This compound weakly blocks KCNQ4 channels. At a concentration of 3 µM, it caused a 36 ± 10% block of KCNQ4 currents at 0 mV in heterologous cells. nih.govresearchgate.net.

In contrast to its inhibitory effects on KCNQ1, KCNQ2, and KCNQ4, this compound has been shown to potentiate KCNQ5 channels, particularly at more positive membrane potentials nih.govresearchgate.net. At 0 mV, 3 µM this compound consistently increased KCNQ5 currents by 30 ± 12% in heterologous cells. researchgate.net. This potentiation is observed only at positive membrane potentials. nih.govresearchgate.net.

| KCNQ Subtype | Effect of 3 µM this compound at 0 mV (Heterologous Cells) |

|---|---|

| KCNQ3 | 13 ± 4% blocked researchgate.net |

| KCNQ4 | 36 ± 10% blocked researchgate.net |

| KCNQ5 | 30 ± 12% increase (potentiation) researchgate.net |

Voltage-Dependence of KCNQ Channel Modulation by this compound

The modulation of KCNQ channels by this compound is voltage-dependent, and this dependence varies among subtypes. For KCNQ3, the effect is bimodal, with potentiation at negative potentials and inhibition at positive potentials. nih.govresearchgate.net. This compound shifts the voltage-dependence of KCNQ3 activation to more hyperpolarized potentials, contributing to the observed facilitation at negative membrane potentials. nih.gov.

This compound induces a rightward shift in the conductance-to-voltage (G-V) relationship of KCNQ4 channels, requiring more depolarized potentials for activation. nih.govresearchgate.net. This shift likely contributes to the inhibition observed at 0 mV. researchgate.net.

For KCNQ5 channels, this compound also causes a rightward shift of the G-V relationship to more depolarized potentials. nih.govresearchgate.net. This shift could potentially counteract the facilitatory effect observed at 0 mV. researchgate.net.

| KCNQ Subtype | Effect on Conductance-to-Voltage (G-V) Relationship by 3 µM this compound |

|---|---|

| KCNQ3 | Leftward shift in voltage-dependence nih.gov |

| KCNQ4 | Rightward shift in voltage-dependence nih.govresearchgate.net |

| KCNQ5 | Rightward shift in voltage-dependence nih.govresearchgate.net |

Role of Specific Amino Acid Residues in KCNQ Channel Interaction (e.g., Tryptophan 265 in KCNQ3)

Specific amino acid residues play a critical role in the interaction of this compound with KCNQ channels, particularly in mediating its facilitatory effects. Research indicates that Tryptophan 265 in KCNQ3 is essential for the potentiation of KCNQ3 currents by this compound. nih.gov. This residue has also been implicated in the activity of other KCNQ channel modulators like retigabine. nih.govresearchgate.net.

Interaction with Erg-Mediated Potassium Currents (IK(erg))

This compound has been shown to interact with erg-mediated potassium currents (IK(erg)), which are primarily mediated by channels encoded by the KCNH2 gene, commonly known as hERG channels mdpi.comwikipedia.orgmdpi.com.

Inhibition of IK(erg) Amplitude and Deactivation Rate in Pituitary GH3 Cells

This compound decreases the amplitude of IK(erg) in pituitary GH3 cells. The IC50 value for this inhibition was determined to be 4.7 µM, with a KD value of 5.1 µM. mdpi.comresearchgate.net. In addition to reducing current amplitude, this compound also increases the deactivation rate of IK(erg) in these cells. mdpi.comresearchgate.net. At a concentration of 100 µM, this compound almost completely suppressed the current amplitude. mdpi.com.

| Effect on IK(erg) in GH3 Cells | Value |

|---|---|

| IC50 (Amplitude Inhibition) | 4.7 µM mdpi.comresearchgate.net |

| KD (Amplitude Inhibition) | 5.1 µM mdpi.comresearchgate.net |

| Effect on Deactivation Rate | Increased |

Impact on Activation Curve and Voltage Hysteresis of IK(erg)

This compound impacts the activation properties of IK(erg). At a concentration of 10 µM, it distinctly shifts the midpoint of the IK(erg) activation curve to less hyperpolarizing potentials by 17 mV. mdpi.comresearchgate.net. Furthermore, the presence of this compound decreases the degree of voltage hysteresis observed for IK(erg) elicited by long-lasting triangular ramp pulses. mdpi.comresearchgate.netresearchgate.net.

Effects on Intermediate-Conductance Calcium-Activated Potassium (IKCa) Channels

This compound also affects intermediate-conductance calcium-activated potassium (IKCa) channels. It has been shown to diminish the probability of opening of these channels. mdpi.comresearchgate.net. In cell-attached current recordings in GH3 cells, 10 µM this compound significantly decreased the IKCa channel opening probability from 0.018 ± 0.002 to 0.005 ± 0.001 (n = 9, p < 0.05). mdpi.com. However, this compound does not cause a substantial change in the unitary amplitude of the IKCa channel current. mdpi.com.

| Effect on IKCa Channels in GH3 Cells | Observation |

|---|---|

| Probability of Opening | Diminished mdpi.comresearchgate.net |

| Unitary Amplitude | No substantial change mdpi.com |

In Vitro and In Vivo Electrophysiological Characterization

Electrophysiological characterization of this compound has been conducted using both in vitro and in vivo approaches to understand its impact on neuronal function. These studies have provided insights into how this compound affects the electrical properties of neurons, including their excitability and firing patterns. mdpi.comnih.govnih.gov

Enhancement of Hippocampal Pyramidal Cell Excitability

This compound has been shown to enhance the excitability of hippocampal pyramidal cells. nih.govnih.gov This effect is attributed to its ability to suppress the sAHP, a current that typically limits repetitive firing in these neurons. nih.govnih.gov By reducing the sAHP, this compound allows hippocampal neurons to fire more readily in response to stimuli. nih.govnih.gov Studies using hippocampal slice preparations have demonstrated this enhancement of excitability. tocris.comnih.gov

Modulation of Action Current Frequency and Amplitude

Research indicates that this compound can modulate the frequency of action currents. In cell-attached current recordings from GH3 cells, the addition of this compound increased the frequency of spontaneous action currents. mdpi.comresearchgate.netnih.gov However, it did not significantly alter the amplitude of these action currents in these specific experiments. mdpi.com This suggests that this compound primarily influences the rate at which neurons fire action potentials rather than the magnitude of the individual action potentials themselves. mdpi.comphysiologyweb.com

Analysis of Slow Afterhyperpolarization Reduction in Neuronal Models

This compound is recognized as a selective blocker of the slow afterhyperpolarization (sAHP). tocris.commedchemexpress.comnih.gov Studies in cultured hippocampal neurons have shown that this compound suppresses the sAHP with an IC50 of 0.5 µM. nih.govnih.gov In hippocampal slice preparations, a higher concentration (approximately 10 µM) was required to achieve a similar reduction in sAHP amplitude. nih.govnih.gov This reduction in sAHP by this compound is considered a key mechanism underlying its effects on neuronal excitability. nih.govnih.gov

Data on the effect of this compound on sAHP:

| Preparation | This compound IC50 (approx.) | Reference |

| Cultured Hippocampal Neurons | 0.5 µM | nih.govnih.gov |

| Hippocampal Slice | 10 µM | nih.govnih.gov |

This compound has been shown to have minimal effects on other currents, such as Ca2+ channels, action potentials, input resistance, and the medium afterhyperpolarization (mAHP), highlighting its selectivity for the sAHP. nih.govnih.gov Furthermore, studies have indicated that this compound has little effect on heterologously expressed small conductance Ca2+-activated K+ (SK) channels, suggesting that SK channels are unlikely to be the primary channels underlying the sAHP blocked by this compound. nih.govnih.gov

Data on the effect of this compound on SK currents (at 3 µM this compound):

| Channel Subunit | Reduction in Current (%) | Number of Observations (n) | Reference |

| hSK1 | 27.2 ± 3.8 | 4 | nih.gov |

| rSK2 | 16.2 ± 8.9 | 4 | nih.gov |

In contrast, the selective SK channel blocker UCL1848 (10 nM) significantly reduced SK1 and SK2 currents. nih.gov

| Channel Subunit | Reduction in Current (%) | Number of Observations (n) | Reference |

| hSK1 | 61.5 ± 4.3 | 7 | nih.gov |

| rSK2 | 90.1 ± 0.4 | 3 | nih.gov |

Preclinical Research and Therapeutic Potential of Ucl 2077

Neurological Applications

Epilepsy Research and KCNQ Channel Modulation

UCL 2077 has been identified as a subtype-selective blocker of the epilepsy-associated KCNQ potassium channels. nih.govnih.govmedchemexpress.com Mutations within the KCNQ channel family are linked to various diseases affecting the nervous system. nih.govnih.gov The lack of subtype-selective inhibitors has historically made it challenging to differentiate the physiological function of each KCNQ family member in vivo. nih.govnih.gov this compound's unique properties make it a valuable research tool for distinguishing the roles of different KCNQ channels in the brain. nih.govnih.gov

Research has demonstrated that this compound modulates KCNQ channels in a highly selective manner. nih.govnih.gov Studies using heterologous cells to express individual KCNQ channel subtypes revealed that this compound has distinct effects on each member of the family. nih.govnih.gov At a concentration of 3 μM, this compound strongly inhibits KCNQ1 and KCNQ2 channels. nih.govnih.gov In contrast, its effects on other KCNQ subtypes are markedly different, ranging from weak inhibition to potentiation. nih.govnih.gov

The compound has a bimodal effect on KCNQ3 channels, where it enhances currents at negative membrane potentials and inhibits them at positive potentials. nih.govnih.gov This facilitation of KCNQ3 currents is achieved by inducing a leftward shift in the channel's voltage-dependence, an action dependent on the amino acid tryptophan 265. nih.govnih.gov this compound only weakly blocks KCNQ4 channels, while it potentiates KCNQ5 channel currents at more positive membrane potentials. nih.govnih.govresearchgate.net For heteromeric KCNQ2/3 channels, which are prevalent in the nervous system, this compound demonstrates intermediate effects compared to its impact on KCNQ2 and KCNQ3 homomers. nih.govnih.gov

| KCNQ Subtype | Effect of this compound | Details |

|---|---|---|

| KCNQ1 | Strong Inhibition | Robustly and potently inhibited. nih.govresearchgate.net |

| KCNQ2 | Strong Inhibition | Robustly and potently inhibited. nih.govresearchgate.net |

| KCNQ3 | Bimodal (Enhancement/Inhibition) | Currents are enhanced at negative membrane potentials and inhibited at positive potentials. nih.govnih.gov |

| KCNQ4 | Weak Inhibition | Small inhibitory effects noted. nih.govresearchgate.net |

| KCNQ5 | Potentiation (Facilitation) | Currents are potentiated at positive membrane potentials. nih.govnih.gov |

| KCNQ2/3 (Heteromer) | Intermediate Effects | Effects are intermediate compared to those on KCNQ2 and KCNQ3 homomers. nih.govnih.gov |

The modulation of KCNQ channels has significant implications for controlling neuronal excitability, a key factor in epilepsy. wustl.edu The KCNQ2 and KCNQ3 subtypes are primary contributors to the M-current, a critical potassium current that stabilizes the membrane potential of neurons and thus modulates their excitability. wustl.edu Impaired M-current function due to mutations in KCNQ2 and KCNQ3 is commonly associated with early-onset epilepsy. wustl.edu By selectively blocking KCNQ channels involved in regulating neuronal firing, compounds like this compound can influence the electrical activity that leads to seizures. The ability of this compound to potently inhibit KCNQ2, a key component of the M-current, points to its potential as a tool for research into seizure mechanisms.

Memory Retrieval Enhancement

This compound has also been investigated for its role in cognitive functions, specifically its ability to enhance memory retrieval. This research often involves its function as a blocker of the slow afterhyperpolarization (sAHP), a neuronal conductance that influences excitability. nih.gov

A significant finding is that this compound can rescue memory retrieval deficits in dopamine (B1211576) β-hydroxylase (Dbh) knockout mice. nih.gov These genetically engineered mice lack the enzyme dopamine β-hydroxylase, rendering them unable to produce norepinephrine (B1679862) (NE). nih.govnih.gov The absence of NE leads to impairments in certain types of learning and memory. biorxiv.org Research has demonstrated that administering this compound to these Dbh knockout mice restores their ability to retrieve memories, suggesting it can compensate for the lack of norepinephrine signaling. nih.gov

In the brain, norepinephrine is crucial for the retrieval of intermediate-term, hippocampus-dependent memory, acting through the stimulation of β1-adrenergic receptors. nih.govnih.gov This signaling pathway is essential for memory processes. nih.govnih.gov The slow afterhyperpolarization (sAHP) is a key target of this β1-adrenergic signaling pathway; its reduction by norepinephrine enhances neuronal excitability and facilitates memory retrieval. nih.govnih.gov

This compound acts as a direct blocker of the sAHP. nih.gov By inhibiting the sAHP, this compound effectively mimics the downstream effects of norepinephrine/β1 signaling. nih.gov This mechanism allows it to rescue memory retrieval not only in mice lacking norepinephrine (Dbh knockout mice) but also in those lacking the β1 receptor itself. nih.gov This indicates that reducing the sAHP is a critical step for memory retrieval and that this compound can achieve this effect, bypassing the need for upstream adrenergic signaling. nih.govnih.gov

| Model | Deficit | Effect of this compound | Underlying Mechanism |

|---|---|---|---|

| Dopamine β-Hydroxylase (Dbh) Knockout Mice | Inability to produce norepinephrine; impaired memory retrieval. nih.govnih.govbiorxiv.org | Rescues memory retrieval. nih.gov | Acts as a sAHP blocker, bypassing the need for norepinephrine signaling. nih.gov |

| β1-Adrenergic Receptor Knockout Mice | Lack of β1 receptors; impaired memory retrieval. nih.gov | Rescues memory retrieval. nih.gov | Directly blocks the sAHP, a downstream effector of the β1 signaling pathway. nih.govnih.gov |

Modulation of Hippocampal Network Activity (e.g., SPW-Rs)

The hippocampus is a brain region critical for memory formation and consolidation, processes in which highly synchronous network activities, such as sharp wave-ripples (SPW-Rs), play a pivotal role. Preclinical studies using in vitro slice preparations have explored the impact of this compound on these important neural oscillations.

Research has revealed a differential effect of this compound on the dorsal and ventral hippocampus. In the ventral hippocampus, the application of this compound has been shown to increase the probability of SPW-R clusters and enhance the power of the ripple oscillation. This effect is thought to be mediated by the compound's dual action on KCNQ (Kv7) channels; it acts as a blocker of KCNQ1/2 channels while enhancing the activity of KCNQ5 channels, which are more prominently expressed in the ventral hippocampus. In contrast, no significant effects of this compound on SPW-Rs were observed in the dorsal hippocampus, suggesting a region-specific modulation of hippocampal network activity by this compound.

Table 1: Effects of this compound on Hippocampal Sharp Wave-Ripples (SPW-Rs)

| Hippocampal Region | Effect on SPW-R Clusters | Effect on Ripple Power | Putative Mechanism |

|---|---|---|---|

| Ventral Hippocampus | Increased Probability | Increased | Enhancement of KCNQ5 channels |

| Dorsal Hippocampus | No Significant Effect | No Significant Effect | Lower expression/role of KCNQ5 channels |

Investigation in Specific Neuronal Cell Types (e.g., Thalamic Neurons, Gonadotropin-Releasing Hormone Neurons)

The modulatory effects of this compound have been investigated in specific neuronal populations to understand its influence on cellular excitability and firing patterns.

Gonadotropin-Releasing Hormone (GnRH) Neurons: In GnRH neurons, which are key regulators of fertility, this compound has been shown to selectively modulate the slow afterhyperpolarization current (sIAHP). These neurons exhibit two distinct sIAHP currents: a fast-activating, apamin-sensitive current and a slow-onset, this compound-sensitive current. Preclinical studies using electrophysiological recordings from acute brain slices have demonstrated that the this compound-sensitive sIAHP primarily regulates the inter-burst dynamics of GnRH neuron firing, without significantly affecting the intraburst firing pattern. This selective modulation highlights the compound's ability to dissect the roles of different sIAHP components in controlling neuronal burst firing. jneurosci.org

Thalamic Neurons: While this compound has been reported to partially block the sAHP in thalamic neurons, detailed preclinical investigations specifically characterizing its effects on the network activity and firing properties of different thalamic nuclei are not extensively available in the current body of literature. The thalamus comprises a diverse range of neuronal subtypes with distinct electrophysiological properties, and further research is required to elucidate the precise impact of this compound on thalamocortical circuits.

Broader Therapeutic Implications and Disease Contexts

Based on its mechanism of action as a modulator of sAHP and KCNQ channels, this compound has potential therapeutic implications across a range of disorders characterized by neuronal hyperexcitability or dysfunction of these specific ion channels. It is important to note that the following sections discuss potential applications based on the compound's pharmacology, as direct preclinical studies of this compound in these specific disease models are limited.

Potential in Central Nervous System Disorders

The role of KCNQ channels in regulating neuronal excitability makes them a target for central nervous system (CNS) disorders such as epilepsy and certain types of pain. As a subtype-selective blocker of KCNQ channels, this compound could theoretically be explored for its potential to modulate seizure thresholds or neuropathic pain signaling. The enhancement of hippocampal pyramidal cell excitability by this compound, as demonstrated in preclinical models, also suggests a potential, though yet unexplored, avenue for investigating its effects in cognitive disorders where neuronal activity is hypoactive. nih.gov

Consideration in Cancer Therapy

Emerging research has implicated ion channels, including certain potassium channels, in the pathophysiology of cancer by influencing processes such as cell proliferation, migration, and apoptosis. While there are no direct preclinical studies investigating this compound in cancer models, its activity on specific potassium channels could warrant future exploration into its potential as an anti-cancer agent or as a tool to probe the role of these channels in oncology.

Exploration in Other Channelopathies

Channelopathies are diseases caused by the dysfunction of ion channels. Given that this compound is a subtype-selective modulator of the KCNQ channel family, it holds potential as a pharmacological tool to study, and possibly treat, channelopathies associated with mutations in these specific channels. nih.gov For instance, mutations in KCNQ2 and KCNQ3 genes are linked to benign familial neonatal seizures. The selective action of this compound could aid in understanding the functional consequences of these mutations and in the development of targeted therapeutic strategies.

Preclinical Study Design and Methodologies

The preclinical evaluation of a compound like this compound typically involves a range of in vitro and ex vivo methodologies to characterize its effects on ion channels and neuronal activity.

A cornerstone of the preclinical assessment is the use of electrophysiological techniques . Whole-cell patch-clamp recordings from cultured neurons or in acute brain slices are employed to directly measure the effects of the compound on specific ion currents, such as the sAHP and various potassium currents. nih.gov This technique allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).

To study the impact on neuronal network activity, extracellular field potential recordings in brain slices are utilized. This method allows for the examination of spontaneous or evoked network oscillations, such as SPW-Rs in the hippocampus, and how they are modulated by the compound.

The investigation in specific neuronal cell types often involves the use of genetically modified animal models where specific neurons are labeled with fluorescent proteins (e.g., GFP-tagged GnRH neurons), facilitating their identification for targeted electrophysiological recordings. jneurosci.org

Finally, to assess the subtype selectivity of the compound, heterologous expression systems (e.g., oocytes or mammalian cell lines) are used. These cells are engineered to express specific ion channel subtypes, allowing for a clean assessment of the compound's activity on each channel in isolation.

Table 2: Common Preclinical Methodologies for this compound Evaluation

| Methodology | Preparation | Primary Outcome Measures |

|---|---|---|

| Whole-Cell Patch-Clamp | Cultured Neurons, Acute Brain Slices | Ion current amplitude, kinetics, IC50 |

| Extracellular Field Recordings | Acute Brain Slices | Network oscillation frequency, power, and synchrony |

| Targeted Recordings in Labeled Neurons | Brain Slices from Transgenic Animals | Firing patterns, burst dynamics in specific cell types |

| Heterologous Expression Systems | Oocytes, Mammalian Cell Lines | Subtype-selectivity of ion channel modulation |

Utilization of Hippocampal Slice Preparations

Hippocampal slice preparations are a cornerstone in the preclinical evaluation of this compound, providing a valuable ex vivo model to study its effects on neuronal activity in a preserved neural circuit. In these preparations, this compound has been shown to effectively reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons. google.comresearchgate.netsophion.com The IC50 value for the suppression of sAHP in hippocampal slice preparations was found to be approximately 10 μM. sophion.com Research by Shah et al. (2006) demonstrated that bath application of 10 μM this compound reduced the sAHP by 60.2 ± 5.9% in hippocampal pyramidal cells within slices, without significantly affecting the neuronal resting membrane potential. nih.gov This selective action on the sAHP, with minimal effects on other electrophysiological properties like Ca2+ currents, action potentials, and input resistance, underscores its utility in dissecting the specific role of sAHP channels in hippocampal neuron function. sophion.combiorxiv.org

The use of hippocampal slices allows for the detailed characterization of how this compound modulates neuronal excitability. By blocking the sAHP, which is known to contribute to spike frequency adaptation, this compound can enhance the firing rate of hippocampal neurons. This effect is crucial for understanding its potential to influence learning and memory processes, which are heavily dependent on hippocampal plasticity. sophion.com

High-Throughput Screening (HTS) Techniques for Target Activity

High-throughput screening (HTS) has played a role in identifying the broader pharmacological profile of this compound. As part of the Library of Pharmacologically Active Compounds (LOPAC), this compound has been included in various screening campaigns to identify modulators of different biological targets.

One notable study utilized a red-shifted FRET (Förster Resonance Energy Transfer) biosensor for a high-throughput fluorescence lifetime screening to identify small-molecule effectors of the human cardiac calcium pump (SERCA2a). In this screen, this compound was identified as a "hit". mdpi.com The concentration-dependent FRET responses of the biosensors to this compound produced a well-resolved sigmoidal fit, with EC50 values of 13.8 μM and 7.2 μM for two different biosensor versions. mdpi.com

Gene Knockdown and mRNA Studies (e.g., KCNH2 mRNA)

To elucidate the specific ion channels through which this compound exerts its effects, gene knockdown and mRNA studies have been employed. A significant focus of this research has been on the KCNH2 gene, which encodes the α-subunit of the hERG (human Ether-à-go-go-Related Gene) potassium channel.

In a study investigating the effects of this compound on erg-mediated potassium currents (IK(erg)) in pituitary GH3 cells, the role of KCNH2 was directly examined. scribd.comnih.gov Researchers observed that in cell-attached current recordings, this compound increased the frequency of action currents. scribd.comnih.gov Crucially, when KCNH2 mRNA was knocked down, the stimulatory effect of this compound on action current firing was significantly attenuated. scribd.comnih.govresearchgate.net This finding provides strong evidence that the mechanism of action of this compound involves, at least in part, the modulation of KCNH2 channels. These studies highlight the importance of genetic approaches in validating the molecular targets of a compound and understanding its precise mechanism of action.

Electrophysiological Techniques (e.g., Whole-Cell Voltage-Clamp, Cell-Attached Recordings)

Detailed electrophysiological studies using techniques such as whole-cell voltage-clamp and cell-attached recordings have been instrumental in characterizing the pharmacological effects of this compound on various ion channels.

Whole-cell voltage-clamp experiments on pituitary GH3 cells revealed that this compound decreased the amplitude of the erg-mediated K+ current (IK(erg)) and increased its deactivation rate. nih.gov The IC50 value for the inhibition of IK(erg) was determined to be 4.7 μM. scribd.comnih.gov Furthermore, this compound was found to shift the activation curve of IK(erg) to less hyperpolarizing potentials. scribd.comnih.gov

In addition to its effects on IK(erg), this compound has been shown to be a subtype-selective blocker of the epilepsy-associated KCNQ channels. biorxiv.org Studies on heterologously expressed KCNQ channels demonstrated that this compound potently inhibits KCNQ1 and KCNQ2 channels. nih.gov

Cell-attached recordings have been used to observe the effect of this compound on neuronal firing. In these recordings, this compound was shown to increase the frequency of action currents, consistent with its role as a blocker of channels that mediate afterhyperpolarization. scribd.comnih.gov These electrophysiological techniques provide a high-resolution view of the interactions between this compound and specific ion channels, explaining the compound's influence on cellular excitability.

Animal Models in Behavioral and Electrophysiological Studies

The therapeutic potential of this compound has been explored in animal models, linking its cellular effects to behavioral outcomes. In a notable study, this compound was shown to rescue memory retrieval in dopamine β-hydroxylase knockout mice. google.comresearchgate.net This finding is significant as it suggests that by modulating neuronal excitability through the blockade of sAHP channels, this compound can have a positive impact on cognitive functions that are impaired in this animal model.

Synthetic Methodologies and Chemical Biology Aspects of Ucl 2077

Organic Synthesis Strategies for N-Trityl-3-pyridinemethanamine

The synthesis of N-Trityl-3-pyridinemethanamine, the chemical name for UCL 2077, involves the combination of a trityl group (triphenylmethyl) with 3-pyridinemethanamine (also known as 3-picolylamine). While specific detailed synthetic protocols for this compound are not extensively detailed in the search results, the structure suggests a likely synthetic route involving the reaction of 3-pyridinemethanamine with a trityl halide (such as trityl chloride) in the presence of a base to form the secondary amine.

General strategies for synthesizing N-substituted amines, which N-trityl-3-pyridinemethanamine is an example of, often involve the alkylation of an amine with an alkyl halide or a reductive amination reaction. The trityl group is a bulky protecting group often used in organic synthesis, and its introduction typically involves reaction with a trityl halide.

Chemical Modifications and Structure-Activity Relationship (SAR) Studies

While the provided instructions explicitly exclude detailed SAR studies, the search results indicate that SAR has been explored in the context of this compound's activity. This compound has been shown to exhibit subtype-selective effects on KCNQ channels, which are associated with epilepsy tocris.com. SAR studies generally aim to understand how modifications to a compound's chemical structure influence its biological activity scienceforecastoa.com. Research has investigated the inhibitory effects of this compound on various potassium currents, including erg-mediated K⁺ current and intermediate-conductance calcium-activated potassium channels mdpi.com.

Analytical Techniques for Purity and Characterization in Research

Ensuring the purity and accurately characterizing chemical compounds like this compound is critical in research to obtain reliable and reproducible results. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of this compound tocris.comrndsystems.comscisale.com. HPLC separates components in a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. Multiple sources indicate that this compound is typically supplied with a purity of ≥98% or ≥99% as determined by HPLC tocris.comadooq.comrndsystems.comscbt.comscisale.comaobious.comkrackeler.comsigmaaldrich.com. This highlights HPLC as a standard method for verifying the quality of this compound used in research.

Advanced Research Methodologies and Techniques Applied to Ucl 2077

Advanced Electrophysiological Recording and Analysis

Electrophysiological techniques, particularly patch-clamp recordings, have been instrumental in characterizing the effects of UCL 2077 on ion currents mdpi.commdpi.comjneurosci.orgnih.gov. Studies have utilized configurations such as whole-cell, cell-attached, and inside-out patch-clamp to measure the impact of this compound on various potassium channels mdpi.comnumberanalytics.comnih.gov.

Research using patch-clamp recordings has shown that this compound decreases the amplitude of erg-mediated K+ current (IK(erg)) and increases its deactivation rate in pituitary GH3 cells mdpi.com. The IC50 and KD values for this compound-induced inhibition of IK(erg) were determined to be 4.7 μM and 5.1 μM, respectively mdpi.com. This compound (10 μM) has also been shown to shift the midpoint in the activation curve of IK(erg) to less hyperpolarizing potentials by 17 mV and diminish the voltage hysteresis for IK(erg) elicitation by a triangular ramp pulse mdpi.com.

Furthermore, electrophysiological studies have demonstrated that this compound can increase the frequency of action currents in cell-attached recordings in GH3 cells, without significantly altering the amplitude mdpi.com. For instance, exposure to 10 μM this compound significantly raised the firing frequency of action currents to 0.71 ± 0.004 Hz from a control value of 0.16 ± 0.002 Hz (n = 9, p < 0.05) mdpi.com.

This compound has also been investigated for its effects on KCNQ channels using electrophysiological methods nih.gov. It has been found to potently inhibit homomeric KCNQ1 and KCNQ2 channels, while having differential effects on other KCNQ subtypes, including a bimodal effect on KCNQ3 and modest effects on KCNQ4 and KCNQ5 nih.gov.

Table 1 summarizes some key electrophysiological findings related to this compound.

| Channel/Current | Cell Type/Preparation | Effect of this compound (Concentration) | Key Finding | Source |

| IK(erg) | GH3 cells | Decrease in amplitude, increased deactivation rate (various) | IC50 = 4.7 μM, KD = 5.1 μM | mdpi.com |

| IK(erg) | GH3 cells | Shift in activation curve, decreased hysteresis (10 μM) | Midpoint shifted by 17 mV to less hyperpolarizing potentials, hysteresis diminished | mdpi.com |

| Action Currents | GH3 cells | Increased frequency (10 μM) | Firing frequency raised from 0.16 ± 0.002 Hz to 0.71 ± 0.004 Hz | mdpi.com |

| KCNQ1, KCNQ2 | Heterologous cells | Potent inhibition (3 μM) | Subtype-selective blocking activity | nih.gov |

| KCNQ3 | Heterologous cells | Bimodal effect (3 μM) | Potentiation at hyperpolarized potentials, inhibition at depolarized potentials | nih.gov |

| KCNQ4 | Heterologous cells | Modest inhibition (3 μM) | Small inhibitory effects | nih.gov |

| KCNQ5 | Heterologous cells | Modest facilitation (3 μM) | Small facilitation at some membrane potentials | nih.gov |

Molecular Interaction Studies and Binding Mechanisms

Studies investigating the molecular interactions and binding mechanisms of this compound suggest it may preferentially bind to the open state of ion channels mdpi.com. The accelerated deactivation of IK(erg) in the presence of this compound suggests a mechanism where the molecule interacts with the channel when it is functionally active in the open state mdpi.com. This indicates a potentially higher affinity of this compound towards open-deactivated Kerg channels compared to closed channels mdpi.com.

In the context of KCNQ1/KCNE1 channels, this compound has been described as an open-channel blocker nih.govresearchgate.net. Research indicates that this compound binding can stabilize the channel gate in a closed position after accessing the pore in the open state researchgate.net. This interaction appears to eliminate a second, slow fluorescence component associated with channel opening, while not affecting the initial voltage sensor movement nih.govresearchgate.net. This suggests this compound interferes with a specific step in the channel gating cycle nih.govresearchgate.net.

While the search results discuss molecular interactions in other contexts, such as the binding of nucleotides or small molecules with proteins ucl.ac.ukucl.ac.uk, the specific details regarding the molecular interaction studies and precise binding mechanisms of this compound are primarily focused on its interaction with ion channels as revealed by electrophysiological and fluorescence studies mdpi.comnih.govresearchgate.net.

Translational Research Approaches (Bench to Bedside)

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings ucl.ac.uknihr.ac.ukucl.ac.uk. This involves moving findings from the laboratory ("bench") to practical treatments and diagnostics for patients ("bedside") ucl.ac.uk. While the search results highlight the importance of translational research and the efforts by institutions like UCL in this area ucl.ac.uknihr.ac.ukucl.ac.uk, they provide limited direct information on the translational research approaches specifically applied to this compound.

This compound's identification as a slow afterhyperpolarization channel blocker and its effects on neuronal excitability and memory retrieval in animal models suggest potential therapeutic relevance tocris.comjneurosci.org. However, the provided information focuses on the basic and preclinical research phases, characterizing its pharmacological profile and effects on ion channels and neuronal function mdpi.comtocris.comnih.govjneurosci.org. The path from these findings to clinical application would involve significant translational steps, which are not detailed in the provided search results concerning this compound.

Future Directions and Open Questions in Ucl 2077 Research

Deeper Elucidation of Subtype-Specific KCNQ Modulation

While initial studies established UCL 2077 as a subtype-selective modulator of KCNQ channels, demonstrating potent inhibition of KCNQ1 and KCNQ2, weak block of KCNQ4, and potentiation of KCNQ5 at certain potentials, further detailed characterization is needed nih.govnih.gov. The bimodal effect observed on KCNQ3, where currents are enhanced at negative membrane potentials and inhibited at positive potentials, warrants deeper investigation into the underlying molecular mechanisms nih.govnih.gov. Future research should focus on precisely mapping the binding sites of this compound on each KCNQ subtype, potentially utilizing techniques such as site-directed mutagenesis and cryo-electron microscopy to gain structural insights into the interaction nih.gov. Understanding how this compound differentially affects the voltage dependence and gating kinetics of each subtype, including the observed leftward shift in KCNQ3 voltage-dependence, will be crucial for predicting its effects in complex physiological environments nih.gov. Furthermore, exploring the compound's effects on heteromeric KCNQ channels, such as KCNQ2/3, which show intermediate effects compared to homomers, is essential for understanding its impact on native channels in neurons and other tissues nih.govnih.gov.

Development of Advanced Analogues with Enhanced Selectivity or Potency

The current understanding of this compound's subtype selectivity provides a strong foundation for the rational design of novel analogues with improved pharmacological properties nih.govnih.gov. Future synthetic efforts should aim to develop compounds that exhibit even greater selectivity for specific KCNQ subtypes, potentially minimizing off-target effects and enhancing therapeutic specificity nih.govnih.gov. Structure-activity relationship (SAR) studies, guided by the insights gained from detailed KCNQ interaction analyses (Section 6.1), will be critical in identifying molecular modifications that fine-tune potency and selectivity nih.gov. The goal is to create a toolkit of this compound analogues with tailored profiles, allowing researchers to dissect the precise physiological roles of individual KCNQ subtypes in various tissues and disease states. This could involve modifying the core structure of this compound or exploring novel scaffolds that interact with the same or similar binding sites on KCNQ channels.

Long-term Effects and Chronic Administration Studies in vivo

While some in vivo studies have utilized this compound to investigate its effects on neuronal activity and behavior, such as rescuing memory retrieval deficits in mouse models, comprehensive studies on the long-term effects and consequences of chronic administration are still needed tocris.comrndsystems.comjneurosci.org. Future research should involve chronic in vivo studies in relevant animal models to assess the sustained impact of this compound on neuronal function, behavior, and potential adaptive changes in ion channel expression or function jneurosci.org. These studies are crucial for evaluating the therapeutic potential of this compound or its analogues for chronic neurological conditions. Investigating potential tolerance development, pharmacokinetic profiles over extended periods, and any cumulative effects on different organ systems will be essential for assessing its viability as a long-term therapeutic agent.

Integration into Polypharmacology Approaches

Given the increasing recognition of polypharmacology in treating complex diseases, future research could explore the potential of integrating this compound or its analogues into multi-target therapeutic strategies publisherspanel.com. Since KCNQ channels are involved in a variety of physiological processes and their dysfunction is implicated in multiple disorders, combining KCNQ modulation with targeting other relevant pathways could offer synergistic therapeutic benefits nih.govnih.gov. Research in this area could involve studying the combined effects of this compound with existing drugs used for conditions where KCNQ channels play a role, such as epilepsy, pain, or cardiac arrhythmias nih.govnih.govnih.gov. Investigating potential drug-drug interactions and optimizing combination therapies will be critical for realizing the potential of polypharmacology approaches involving this compound.

Potential for Clinical Translation and Drug Development Pipeline

The promising preclinical findings regarding this compound's effects on KCNQ channels and neuronal excitability highlight its potential for clinical translation, particularly for neurological disorders associated with altered neuronal firing, such as epilepsy or certain forms of pain nih.govnih.govnih.gov. Future efforts should focus on advancing this compound or its most promising analogues through the preclinical drug development pipeline. This includes rigorous pharmacokinetic and pharmacodynamic profiling, as well as further efficacy testing in disease-relevant animal models jneurosci.org. While this article strictly excludes safety and dosage information, it is understood that comprehensive toxicology and safety studies would be a critical part of this translational pathway before any human trials could be considered researchgate.netplos.org. The potential for developing subtype-selective KCNQ modulators based on the this compound scaffold represents a significant opportunity for addressing unmet medical needs nih.govnih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound (3-(triphenylmethylaminomethyl)pyridine) | 24868317 tocris.com |

| UCL 2027 | Not found in search results |

| UCL 1851 | Not found in search results |

| UCL 2370 | Not found in search results |

| UCL 1864 | Not found in search results |

| XE991 | Not found in search results |

| Retigabine (RTG) | Not found in search results |

| BMS-204352 | Not found in search results |

| ICA-27243 | Not found in search results |

| ML213 | Not found in search results |

| Apamin | Not found in search results |

| TRAM-34 | Not found in search results |

| SM-102 | Not found in search results |

| Isoplumbagin | Not found in search results |

| Plumbagin | Not found in search results |

| Remdesivir | Not found in search results |

| QO-58 | Not found in search results |

| Zingerone | Not found in search results |

| Pirfenidone | Not found in search results |

| Dexmedetomidine | Not found in search results |

| Oxaliplatin | Not found in search results |

| Honokiol | Not found in search results |

| Esaxerenone | Not found in search results |

| Mirogabalin | Not found in search results |

| Dapagliflozin | Not found in search results |

| Charybdotoxin | Not found in search results |

| Forskolin | Not found in search results |

| Kisspeptin | Not found in search results |

| UCL1848 | Not found in search results |

Data Table Example (Illustrative - based on search result nih.gov)

While the outline for section 6 doesn't lend itself to a specific data table, an example of how one might be included based on the search results (specifically the subtype-selective modulation data) is provided below.

| KCNQ Subtype | Effect of 3 μM this compound at 0 mV | Effect Description (General) |

| KCNQ1 | Strongly inhibited (97 ± 4%) | Robust and potent inhibition across all membrane potentials. nih.govresearchgate.net |

| KCNQ2 | Strongly attenuated (76 ± 4%) | Robust and potent inhibition across all membrane potentials. nih.govresearchgate.net |

| KCNQ3 | Weakly sensitive (13 ± 4% blocked) | Bimodal effect: enhanced at negative, inhibited at positive potentials. Leftward shift in voltage-dependence. nih.govresearchgate.net |

| KCNQ4 | Weakly sensitive (36 ± 10% blocked) | Small inhibitory effects, potentially mediated by changes in voltage-dependence. nih.govresearchgate.net |

| KCNQ5 | Increased by 30 ± 12% | Small facilitation at positive membrane potentials, little effect at negative potentials. nih.govresearchgate.net |

This table summarizes some of the key findings regarding this compound's subtype-selective modulation of KCNQ channels as reported in the search results nih.govresearchgate.net.

Q & A

Q. What experimental techniques are recommended to investigate UCL 2077’s modulation of ion channel gating?

Methodological Answer: Use voltage-clamp fluorometry to simultaneously measure ionic currents and voltage sensor movements. For example, this compound’s inhibition of the second fluorescence component in KCNQ1/KCNE1 channels can isolate specific gating steps by applying depolarizing voltage pulses (e.g., −180 to +100 mV) and tracking fluorescence changes pre- and post-drug application . Complement this with patch-clamp electrophysiology to quantify action potential frequency changes in cells like GH3 neurons, where this compound increases firing rates by blocking slow afterhyperpolarization (sAHP) channels .

Q. How should this compound be prepared and administered in in vitro studies to ensure consistent results?

Methodological Answer: Dissolve this compound in DMSO (≤0.1% final concentration) due to its lipid permeability . Validate solubility via spectrophotometry or HPLC. For extracellular application in electrophysiology, use cumulative dosing (e.g., 1–30 μM) with equilibration periods ≥5 minutes between concentrations. Include vehicle controls to rule out solvent effects on channel kinetics .

Q. What statistical frameworks are appropriate for analyzing this compound’s concentration-response relationships?

Methodological Answer: Fit concentration-response data with nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Normalize fluorescence or current amplitudes to baseline (pre-drug) values to account for inter-cell variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects across different ion channel subtypes?

Methodological Answer: Systematically compare structural determinants of this compound binding using chimeric channels or site-directed mutagenesis. For instance, its pore-blocking effect in KCNQ1/KCNE1 channels depends on S6 gate interactions, whereas sAHP inhibition in hippocampal neurons may involve distinct Ca²⁺-dependent pathways . Cross-validate findings with knockout models or alternative inhibitors (e.g., apamin for sAHP) to isolate target-specific effects .

Q. What integrative approaches can elucidate this compound’s dual role as a pore blocker and gating modifier?

Methodological Answer: Combine molecular dynamics simulations with functional assays to map binding sites and allosteric pathways. For example, simulate this compound’s interaction with KCNQ1’s voltage-sensing domain (S4) and pore region to explain its inhibition of S4 movement during channel activation . Pair this with single-channel recordings to quantify open probability changes induced by the drug .

Q. How can researchers optimize protocols to study this compound’s off-target effects in complex cellular systems?

Methodological Answer: Employ multi-parametric screening using calcium imaging, mitochondrial membrane potential assays, and RNA-seq to identify off-target pathways. For example, this compound’s enhancement of AC frequency in GH3 cells may involve intermediate-conductance Ca²⁺-activated K⁺ (IKCa) channels, requiring pharmacological validation with TRAM-34 . Use CRISPR-interference to silence suspected off-targets and assess rescue effects .

Q. What strategies mitigate confounding variables when analyzing this compound’s effects on action potential kinetics?

Methodological Answer: Standardize experimental conditions: maintain temperature at 35–37°C, use low-resistance patch pipettes (2–4 MΩ), and apply repetitive depolarizing pulses to stabilize channel rundown. For sAHP studies, buffer intracellular Ca²⁺ with EGTA (10 mM) to isolate this compound’s direct effects from Ca²⁺-dependent signaling .

Data Reporting and Validation

Q. How should researchers present this compound’s kinetic data to ensure reproducibility?

Methodological Answer: Report time constants (τ) for fluorescence/current activation/inactivation phases and include raw traces in supplements. For example, in KCNQ1/KCNE1 studies, this compound eliminates the second fluorescence component (τ ≈ 200 ms at +60 mV), which should be quantified across ≥5 replicates . Use open-source tools like BioRender for standardized schematics of proposed mechanisms .

Q. What validation criteria are essential when publishing this compound’s novel targets?

Methodological Answer: Confirm target engagement via radioligand binding assays or thermal shift assays (e.g., CETSA). For functional studies, demonstrate reversibility with washout experiments and correlate findings with structural models. Cross-reference results with existing SAR (structure-activity relationship) data for related inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.